p-Hydroxyphenyl dimethylcarbamate
CAS No.: 37522-02-4
Cat. No.: VC21508995
Molecular Formula: C9H11NO3
Molecular Weight: 181.19g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37522-02-4 |
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Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19g/mol |
IUPAC Name | (4-hydroxyphenyl) N,N-dimethylcarbamate |
Standard InChI | InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3 |
Standard InChI Key | RWVPIPVEBIXNMK-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)OC1=CC=C(C=C1)O |
Canonical SMILES | CN(C)C(=O)OC1=CC=C(C=C1)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
p-Hydroxyphenyl dimethylcarbamate is characterized by specific chemical properties that define its behavior and applications. The table below summarizes the key chemical parameters of this compound:
Property | Value |
---|---|
CAS Number | 37522-02-4 |
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | (4-hydroxyphenyl) N,N-dimethylcarbamate |
Standard InChI | InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3 |
Standard InChIKey | RWVPIPVEBIXNMK-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)OC1=CC=C(C=C1)O |
PubChem Compound ID | 821077 |
The compound's molecular weight and structural configuration contribute to its physical and chemical properties, which in turn influence its reactivity patterns and biological activities .
Structural Characteristics
The molecular structure of p-Hydroxyphenyl dimethylcarbamate features a hydroxyl group at the para position of a phenyl ring, with a dimethylcarbamate moiety attached to the phenyl oxygen. This distinctive arrangement contributes significantly to the compound's chemical behavior and biological activity profile. The presence of both the hydroxyl group and the carbamate functionality creates a molecule with interesting electron distribution patterns that influence its interactions with biological systems .
The structure can be visualized as a benzene ring with a hydroxyl group (-OH) at the para position and a dimethylcarbamate group (-OC(=O)N(CH3)2) attached to the oxygen atom. This configuration enables the compound to participate in various biochemical processes, particularly those involving enzyme interactions and potential inhibitory effects.
Synthesis Methods
Zinc Chloride-Catalyzed Synthesis
One of the notable methods for synthesizing p-Hydroxyphenyl dimethylcarbamate involves the use of zinc chloride as a catalyst. Research published in ACS Omega highlights the effectiveness of zinc chloride in catalyzing the reaction between carbamoyl chlorides and aromatic alcohols, including p-hydroxyphenol, to produce carbamates .
The zinc chloride-catalyzed approach offers several advantages, including relatively mild reaction conditions and good yield efficiency. According to the ACS publication, this methodology has demonstrated yields ranging from 49% to 87% for various carbamate compounds . The catalytic role of zinc chloride is crucial in facilitating the nucleophilic attack of the hydroxyl group on the carbamoyl chloride, leading to the formation of the carbamate linkage.
When applied specifically to the synthesis of p-Hydroxyphenyl dimethylcarbamate, this method involves the reaction of p-hydroxyphenol with dimethylcarbamoyl chloride in the presence of zinc chloride under controlled temperature conditions. The optimization of reaction parameters, including temperature, solvent choice, and catalyst concentration, significantly influences the yield and purity of the final product .
Other Synthetic Approaches
While zinc chloride catalysis represents an efficient approach to carbamate synthesis, several alternative methods have been explored for preparing compounds like p-Hydroxyphenyl dimethylcarbamate. These approaches include:
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Reactions involving supercritical conditions with carbon dioxide as a reagent
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The use of zinc acetate as a catalyst in the presence of aromatic amines, CO2, and silicate esters, though this method requires higher temperatures and longer reaction times
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Methodologies employing corresponding amines, alcohols, and carbon dioxide with various bases or catalysts, which can generate high carbamate yields but may have limitations in functional group tolerance
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Synthesis routes utilizing formamide and alcohol in dehydrogenative processes, which are cost-effective but require elevated temperatures
Each of these methodologies presents specific advantages and limitations, influencing their suitability for particular applications and scale requirements. The selection of an appropriate synthetic route depends on factors such as desired yield, purity requirements, available equipment, and economic considerations.
Biological Activities and Applications
Insecticidal Properties
p-Hydroxyphenyl dimethylcarbamate has been identified as possessing insecticidal activity, functioning in a manner similar to other carbamate compounds. Carbamates are known to act as acetylcholinesterase inhibitors, which disrupts the nervous system function in insects, ultimately leading to their paralysis and death. The effectiveness of p-Hydroxyphenyl dimethylcarbamate as an insecticidal agent is attributed to its structural features, particularly the carbamate moiety, which enables interaction with the enzyme acetylcholinesterase.
Acetylcholinesterase Inhibition
The biological significance of p-Hydroxyphenyl dimethylcarbamate is primarily associated with its potential for acetylcholinesterase inhibition. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which plays crucial roles in various physiological processes, including neuromuscular function and cognitive processes.
By inhibiting acetylcholinesterase, compounds like p-Hydroxyphenyl dimethylcarbamate can increase acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in both insecticidal applications (where it disrupts neurological function in target organisms) and potential pharmaceutical applications (where modulating cholinergic neurotransmission may offer therapeutic benefits in certain neurological conditions).
Research into the specific binding mode and inhibitory potency of p-Hydroxyphenyl dimethylcarbamate against acetylcholinesterase provides valuable insights for the rational design of related compounds with optimized properties for specific applications. Understanding the structure-activity relationships in this context can guide the development of more selective and potent compounds for both agricultural and pharmaceutical purposes.
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